molecular formula C28H21F3N4O3 B5053179 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one

Cat. No.: B5053179
M. Wt: 518.5 g/mol
InChI Key: IPIYDDFPJWKIOU-UHFFFAOYSA-N
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Description

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one involves several steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For instance, it has been shown to interact with amino acids in proteins, leading to changes in their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include derivatives of 4-aminoantipyrine and other heterocyclic compounds with similar functional groups . The presence of the trifluoromethyl group and the isoquinolinone moiety in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-hydroxy-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F3N4O3/c1-17-24(27(38)35(33(17)2)19-10-4-3-5-11-19)32-16-23-21-13-6-7-14-22(21)25(36)34(26(23)37)20-12-8-9-18(15-20)28(29,30)31/h3-16,37H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIYDDFPJWKIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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